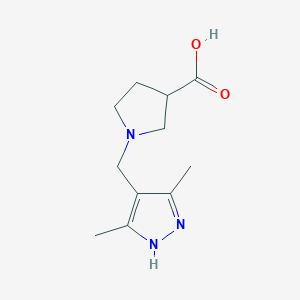
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid (CAS No. 2097943-85-4) is a complex organic compound with potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 279.36 g/mol. The compound features a pyrrolidine ring and a pyrazole moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyrazole and pyrrolidine intermediates. The final coupling step is crucial for achieving the desired compound structure. Common reagents include various acids and bases to facilitate the formation of the pyrrolidine ring .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Notably:
- Cell Viability Studies : In vitro assays using A549 human lung adenocarcinoma cells demonstrated that this compound significantly reduces cell viability. For instance, treatment with a concentration of 100 µM resulted in a viability reduction to approximately 63% compared to untreated controls .
- Mechanism of Action : The compound appears to modulate autophagy pathways by interfering with mTORC1 activity, which is critical in cancer cell metabolism and survival. This modulation leads to increased autophagic flux and may enhance cytotoxic effects against cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens:
- Gram-positive Bacteria : The compound exhibits structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate significant potency against these strains .
- Multidrug-resistant Pathogens : Screening against multidrug-resistant strains revealed that certain derivatives of this compound could effectively inhibit growth, suggesting potential as a therapeutic agent in treating resistant infections .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects on A549 cells | Reduced cell viability by up to 63% at 100 µM concentration |
| Study 2 | Assess antimicrobial efficacy against resistant strains | Demonstrated significant inhibition of Staphylococcus aureus growth |
| Study 3 | Investigate mechanism involving mTORC1 modulation | Increased autophagic flux leading to enhanced cytotoxicity |
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-10(8(2)13-12-7)6-14-4-3-9(5-14)11(15)16/h9H,3-6H2,1-2H3,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFUYVHODKIGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















